3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
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Overview
Description
3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. For instance, the reaction of hydrazino compounds with acetylacetone can form the triazole ring, which is then fused with a thiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution pattern.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
3,5-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-6-10(2)8-11(7-9)12(19)15-13-16-17-14-18(13)4-3-5-20-14/h6-8H,3-5H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZDRUDSUFKWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C3N2CCCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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